2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
Description
This compound features a pyrazine core substituted with a methyl group at position 2 and a piperidine-1-carbonyl group at position 3. The piperidine ring is further functionalized at position 4 with a methyleneoxy linker connected to a 6-(trifluoromethyl)pyridin-2-yl moiety. Key structural elements include:
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-23-14(10-22-12)17(26)25-7-5-13(6-8-25)11-27-16-4-2-3-15(24-16)18(19,20)21/h2-4,9-10,13H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVCQSBYVZBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the formation of the pyrazine core, followed by the introduction of the piperidine ring, and finally, the pyridine moiety. The reaction conditions often require controlled temperatures, specific solvents (such as dichloromethane or acetonitrile), and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. This method reduces the reaction time and improves the safety of the process by minimizing the handling of hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes several types of chemical reactions, including:
Oxidation: Can occur at various positions on the pyrazine or piperidine rings.
Reduction: Typically involves the pyridine ring, transforming it into more saturated derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the pyrazine ring.
Common Reagents and Conditions Used
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity.
Major Products Formed
Scientific Research Applications
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has a wide array of applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : Used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry: : Employed in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can involve binding to active sites, inhibiting catalytic functions, or modulating signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrazine vs. Pyrazole/Pyrimidine Derivatives
- Pyrazine (target compound): Exhibits two nitrogen atoms in a 1,4-arrangement, favoring planar interactions with biological targets.
- Pyrazole (e.g., fipronil, ): A five-membered ring with two adjacent nitrogen atoms, often utilized in pesticides for its stability and bioactivity .
- Pyrimidine (e.g., ureidopyrimidines, ): A six-membered ring with two nitrogen atoms in a 1,3-arrangement, commonly found in herbicides and nucleobases.
Piperidine vs. Piperazine Derivatives
- Piperidine (target compound): A saturated six-membered ring with one nitrogen atom, offering moderate basicity (pKa ~11) and conformational flexibility .
- Piperazine (e.g., compound 21 in ): Contains two nitrogen atoms, increasing basicity (pKa ~9.8 for the second NH) and enabling stronger hydrogen-bonding interactions .
Key Difference : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetic properties, such as tissue penetration or plasma protein binding.
Substituent Effects
Trifluoromethyl Groups
- Target compound : The 6-(trifluoromethyl)pyridin-2-yl group enhances lipophilicity (logP increase) and metabolic resistance to oxidative degradation .
- Ethiprole (): Features a trifluoromethyl sulfinyl group, which improves insecticidal activity but increases susceptibility to hydrolysis compared to the target’s pyridine-linked trifluoromethyl group .
Key Insight : The pyridine-trifluoromethyl combination in the target compound likely offers superior stability over sulfinyl-containing analogs.
Linker and Functional Groups
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a complex organic molecule notable for its intricate structure, which includes a pyrazine ring, a piperidine ring, and a trifluoromethyl-substituted pyridine. This unique composition suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Pyrazine Ring | A six-membered aromatic ring containing two nitrogen atoms. |
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Trifluoromethyl Group | A functional group (-CF₃) that enhances lipophilicity and biological activity. |
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 373.35 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that are crucial for cellular functions.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit specific kinases, it may serve as a candidate for the development of anticancer drugs.
- Neurological Disorders : Its structural properties suggest possible interactions with neurotransmitter systems, indicating potential use in treating neurological conditions.
Case Study 1: Inhibition of Kinase Activity
A study demonstrated that derivatives of pyrazine compounds exhibit potent inhibition against c-Met kinases, with IC₅₀ values as low as 0.005 µM. This suggests that this compound may possess similar inhibitory effects, making it a candidate for further investigation in cancer therapies targeting these pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds highlighted that modifications at the pyridine and pyrazine positions significantly affect biological activity. These findings emphasize the importance of functional group positioning in enhancing the efficacy of inhibitors against specific targets .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Core : Initial synthesis focuses on creating the pyrazine structure.
- Introduction of Functional Groups : Subsequent steps involve adding the piperidine and trifluoromethyl groups under controlled conditions using solvents like dichloromethane or acetonitrile.
In industrial settings, continuous flow reactors are preferred for scaling up production due to their efficiency and safety benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
